AP-C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

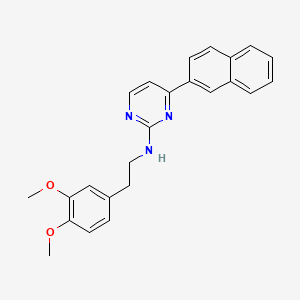

C24H23N3O2 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C24H23N3O2/c1-28-22-10-7-17(15-23(22)29-2)11-13-25-24-26-14-12-21(27-24)20-9-8-18-5-3-4-6-19(18)16-20/h3-10,12,14-16H,11,13H2,1-2H3,(H,25,26,27) |

InChI Key |

VTARENPLDQKGQS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Development of a Novel cGKII Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, there is no publicly available information on a specific cGMP-dependent protein kinase II (cGKII) inhibitor designated "AP-C1." This document serves as an in-depth technical guide on the discovery and development of a representative potent and selective cGKII inhibitor, herein referred to as CGI-X , based on established principles of kinase drug discovery.

Introduction: cGKII as a Therapeutic Target

Cyclic GMP-dependent protein kinase II (cGKII, also known as PKGII) is a serine/threonine kinase that plays a crucial role in various physiological processes.[1][2] It is a key downstream effector of signaling pathways initiated by nitric oxide (NO) and natriuretic peptides, which elevate intracellular cyclic guanosine monophosphate (cGMP).[3][4] Unlike the more ubiquitously expressed cGKI, cGKII has a more restricted tissue distribution, with prominent expression in the intestinal epithelium, kidneys, brain, and chondrocytes.[1]

This localized expression makes cGKII an attractive therapeutic target for a range of conditions. Its established roles include the regulation of intestinal fluid and ion secretion, endochondral bone growth, and renin secretion.[1][5][6] Dysregulation of cGKII signaling has been implicated in diseases such as certain forms of diarrhea, skeletal disorders, and potentially neurological conditions.[5] Therefore, the development of potent and selective cGKII inhibitors holds significant therapeutic promise. This guide outlines a comprehensive, albeit representative, pathway for the discovery and preclinical development of a novel cGKII inhibitor, CGI-X.

The Discovery of CGI-X: From Hit to Lead

The discovery of CGI-X was initiated through a high-throughput screening (HTS) campaign designed to identify novel chemical scaffolds that inhibit cGKII activity.

High-Throughput Screening (HTS)

A diverse library of small molecules was screened using a biochemical assay to measure the inhibition of cGKII kinase activity. The LanthaScreen™ TR-FRET assay was selected for this purpose due to its robustness and suitability for HTS.[7][8]

From this initial screen, several "hit" compounds demonstrating greater than 50% inhibition of cGKII activity at a concentration of 10 µM were identified. These hits were then subjected to a series of secondary assays to confirm their activity and triage them for further development.

Hit-to-Lead Optimization

The most promising hit, a compound with a novel heterocyclic core, was selected for a lead optimization program. This involved the synthesis of numerous analogs to improve potency, selectivity, and drug-like properties. The optimization process was guided by structure-activity relationship (SAR) studies, utilizing iterative cycles of chemical synthesis and biological testing.

The primary assay for this phase was the LanthaScreen™ cGKII kinase activity assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs. Table 1 summarizes the biochemical potency of CGI-X and key analogs against human recombinant cGKII.

Table 1: Biochemical Potency of CGI-X and Analogs against cGKII

| Compound | cGKII IC50 (nM) |

| Hit Compound | 8,500 |

| Analog 1 | 1,200 |

| Analog 2 | 350 |

| CGI-X | 15 |

Mechanism of Action and Selectivity Profiling

A critical aspect of the development of CGI-X was to elucidate its mechanism of action and to ensure its selectivity for cGKII over other kinases.

Target Engagement in a Cellular Context

To confirm that CGI-X could engage cGKII within a live cell environment, two orthogonal methods were employed: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged cGKII protein by a competing inhibitor, providing a quantitative measure of target occupancy.[9][10][11] CETSA, on the other hand, relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[12][13][14]

The results from these assays, summarized in Table 2, confirmed that CGI-X potently engages cGKII in intact cells.

Table 2: Cellular Target Engagement of CGI-X

| Assay | Metric | Value |

| NanoBRET™ cGKII Target Engagement | EC50 (nM) | 85 |

| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) at 1 µM | +4.2 |

Kinase Selectivity Profiling

To assess the selectivity of CGI-X, it was screened against a broad panel of human kinases. This is a crucial step in kinase inhibitor development to identify potential off-target effects.[15] CGI-X demonstrated high selectivity for cGKII, with significantly lower potency against other closely related kinases, including cGKI and PKA. The results for key kinases are presented in Table 3.

Table 3: Kinase Selectivity Profile of CGI-X

| Kinase | IC50 (nM) |

| cGKII | 15 |

| cGKIα | > 2,000 |

| PKA | > 5,000 |

| ROCK1 | > 10,000 |

| CAMKII | > 10,000 |

Preclinical Development Pathway

Following its successful discovery and characterization, CGI-X entered a preclinical development program to evaluate its potential as a therapeutic agent.[16][17] This phase involves a series of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic properties.

The preclinical development of a kinase inhibitor typically follows a structured process to ensure that only the most promising candidates advance to clinical trials.[17][18]

A summary of the key preclinical studies planned for CGI-X is presented in Table 4.

Table 4: Overview of Preclinical Development Plan for CGI-X

| Study Type | Objective | Key Endpoints |

| In Vitro Pharmacology | Confirm cellular activity in disease-relevant models. | Inhibition of cGKII-mediated downstream signaling (e.g., phosphorylation of VASP), functional readouts (e.g., ion transport in intestinal epithelial cells). |

| Pharmacokinetics (PK) | Determine the absorption, distribution, metabolism, and excretion (ADME) properties. | Plasma concentration over time, half-life, bioavailability, clearance. |

| In Vivo Efficacy | Evaluate the therapeutic effect in animal models of disease. | Reduction of disease-specific phenotypes in relevant models (e.g., models of secretory diarrhea or skeletal disorders). |

| Safety and Toxicology | Assess the safety profile of the compound. | Maximum tolerated dose (MTD), organ toxicity, genotoxicity, cardiovascular safety. |

Detailed Experimental Protocols

LanthaScreen™ TR-FRET Kinase Activity Assay

This assay quantifies kinase activity by measuring the phosphorylation of a substrate peptide.[7][8][19][20]

Principle: The assay uses a terbium-labeled antibody that recognizes the phosphorylated form of a fluorescein-labeled substrate. When the substrate is phosphorylated by cGKII, the binding of the antibody brings the terbium donor and fluorescein acceptor into close proximity, resulting in a time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

Protocol:

-

Prepare a reaction mixture containing cGKII enzyme, fluorescein-labeled substrate, and ATP in kinase reaction buffer.

-

Add CGI-X or vehicle control (DMSO) to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).[21]

-

Calculate the TR-FRET ratio (520 nm / 495 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target protein in living cells.[9][10][11][22]

Principle: The assay utilizes a cGKII protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the active site of cGKII. In the absence of an inhibitor, the binding of the tracer to the NanoLuc®-cGKII fusion protein results in Bioluminescence Resonance Energy Transfer (BRET). An inhibitor competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.

Protocol:

-

Transfect HEK293 cells with a plasmid encoding the NanoLuc®-cGKII fusion protein.

-

Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.

-

Prepare serial dilutions of CGI-X in Opti-MEM medium.

-

Add the CGI-X dilutions and a fixed concentration of the NanoBRET™ tracer to the cells.

-

Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

Measure the luminescence at 450 nm and 610 nm using a plate reader equipped with the appropriate filters.[23]

-

Calculate the BRET ratio (610 nm / 450 nm) and plot against the inhibitor concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[12][13][14][24]

Principle: The binding of a small molecule inhibitor to its target protein can increase the protein's stability, making it more resistant to heat-induced denaturation and aggregation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after a heat challenge.

Protocol:

-

Culture cells to 80-90% confluency and treat with either CGI-X or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant (soluble fraction) to new tubes.

-

Analyze the amount of soluble cGKII in each sample by Western blotting using a cGKII-specific antibody.

-

Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling Pathway

Caption: cGKII signaling pathway overview.

Experimental Workflow

Caption: Workflow for cGKII inhibitor discovery.

Assay Principle Diagram

Caption: Principle of the NanoBRET™ assay.

References

- 1. cGMP-dependent protein kinases (cGK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclic GMP-dependent protein kinases: understanding in vivo functions by gene targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. bmglabtech.com [bmglabtech.com]

- 8. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]

- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 12. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. xtalks.com [xtalks.com]

- 18. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. NanoBRET® Target Engagement BET BRD Assays [promega.sg]

- 23. eubopen.org [eubopen.org]

- 24. pubs.acs.org [pubs.acs.org]

Procyanidin C1: A Technical Guide to Solubility, Experimental Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin C1 (PCC1), also referred to as AP-C1, is a natural polyphenolic compound found in various plant sources, including grape seeds.[1][2] As a trimeric proanthocyanidin, it has garnered significant interest in the scientific community for its potential therapeutic properties, particularly its senolytic activity—the ability to selectively induce apoptosis in senescent cells.[3][4][5] This technical guide provides an in-depth overview of the solubility of Procyanidin C1 in various solvents, detailed experimental protocols for its use, and a summary of its known signaling pathways and biological activities.

Solubility of Procyanidin C1

The solubility of Procyanidin C1 is a critical factor for its handling, storage, and application in experimental settings. The compound is supplied as a crystalline solid.[6] Quantitative solubility data in common laboratory solvents are summarized in the table below.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (115.37 mM) | [1][7] |

| Ethanol | ~30 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |

It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[1] For biological experiments, stock solutions in organic solvents should be further diluted in aqueous buffers or isotonic saline to ensure that the residual solvent concentration is minimal, as organic solvents can have physiological effects.[6] Aqueous solutions are not recommended for storage for more than one day.[6]

Experimental Protocols

Protocol for Preparation of Procyanidin C1 Stock Solution

This protocol describes the steps for preparing a stock solution of Procyanidin C1.

Materials:

-

Procyanidin C1 (crystalline solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of Procyanidin C1 powder in a sterile microcentrifuge tube.

-

Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of Procyanidin C1).

-

Dissolution: Vortex the tube until the Procyanidin C1 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C for long-term use.[6] Avoid repeated freeze-thaw cycles.

General Workflow for In Vitro Cellular Assays

The following diagram illustrates a general experimental workflow for investigating the biological activity of Procyanidin C1 in a cell-based assay.

Caption: General workflow for in vitro cell-based assays with Procyanidin C1.

Signaling Pathways and Mechanism of Action

Procyanidin C1 exerts its biological effects through the modulation of several signaling pathways. Its primary mechanism of action as a senolytic agent involves the selective induction of apoptosis in senescent cells. This is achieved through the promotion of reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.[3][8][9]

Pro-Apoptotic Signaling in Senescent Cells

The following diagram illustrates the proposed signaling pathway for Procyanidin C1-induced apoptosis in senescent cells.

Caption: Procyanidin C1-induced pro-apoptotic signaling in senescent cells.

Other Identified Signaling Pathways

In addition to its role in inducing apoptosis in senescent cells, Procyanidin C1 has been shown to interact with other signaling cascades:

-

SIRT3/FOXO3 Pathway: Procyanidin C1 can activate the sirtuin 3 (SIRT3)/forkhead box O3 (FOXO3) signaling pathway, which is involved in regulating mitochondrial homeostasis.[10][11]

-

67LR/PKA/PP2A/CPI17/MRLC Pathway: In melanoma cells, Procyanidin C1 has been demonstrated to inhibit cell growth by activating the 67-kDa laminin receptor (67LR), leading to the activation of protein kinase A (PKA) and protein phosphatase 2A (PP2A).[12]

-

miR-501-3p/HIGD1A Axis: Procyanidin C1 can act as an inhibitor of microRNA-501-3p, which in turn promotes the expression of HIGD1A, a protein that suppresses tumor growth and metastasis in colon cancer.[13]

Conclusion

Procyanidin C1 is a promising natural compound with well-defined senolytic properties. Its solubility in common laboratory solvents, particularly DMSO, facilitates its use in a wide range of in vitro and in vivo studies. The understanding of its mechanism of action and the signaling pathways it modulates provides a solid foundation for further research into its therapeutic potential for age-related diseases and cancer. The experimental protocols and workflows provided in this guide offer a starting point for researchers and drug development professionals to explore the multifaceted biological activities of Procyanidin C1.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Procyanidin C1 - Wikipedia [en.wikipedia.org]

- 3. Procyanidin C1 as a Senotherapeutic – Fight Aging! [fightaging.org]

- 4. The flavonoid procyanidin C1 has senotherapeutic activity and increases lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The flavonoid procyanidin C1 has senotherapeutic activity and increases lifespan in mice [escholarship.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Procyanidin C1 ameliorates acidic pH stress induced nucleus pulposus degeneration through SIRT3/FOXO3-mediated mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Procyanidin C1 Inhibits Melanoma Cell Growth by Activating 67-kDa Laminin Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Procyanidin C1 inhibits tumor growth and metastasis in colon cancer via modulating miR-501-3p/HIGD1A axis - PMC [pmc.ncbi.nlm.nih.gov]

role of cGKII in cellular signaling pathways

An In-depth Technical Guide on the Role of cGKII in Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-dependent protein kinase II (cGKII), also known as protein kinase G2 (PKG2), is a crucial serine/threonine kinase that acts as a primary effector for the second messenger cyclic guanosine monophosphate (cGMP). Unlike the more ubiquitous cytosolic cGKI, cGKII is distinguished by its N-terminal myristoylation, which anchors it to cellular membranes, placing it in close proximity to key substrates and signaling complexes.[1] This membrane association is critical for its function in diverse physiological processes. cGKII is prominently expressed in specific tissues, including the intestinal epithelium, brain, and bone, where it orchestrates distinct signaling cascades regulating ion transport, synaptic plasticity, and skeletal homeostasis.[2][3] This guide provides a detailed examination of the core signaling pathways mediated by cGKII, presents quantitative data on its activity, and outlines key experimental protocols for its study.

Core Signaling Pathways Involving cGKII

Regulation of Intestinal Ion and Fluid Secretion

In the intestinal epithelium, cGKII is a central regulator of fluid and electrolyte balance. Its primary role is the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride (Cl⁻) channel.[1] This pathway is notably targeted by heat-stable enterotoxins from bacteria like E. coli, a common cause of secretory diarrhea.[4]

Mechanism:

-

Bacterial enterotoxins or endogenous ligands like guanylin bind to and activate guanylyl cyclase C (GC-C) on the apical surface of intestinal epithelial cells.

-

Activated GC-C catalyzes the conversion of GTP to cGMP, leading to elevated intracellular cGMP levels.

-

cGMP binds to and activates the membrane-anchored cGKII.

-

cGKII directly phosphorylates the regulatory domain of the CFTR Cl⁻ channel.[1]

-

Phosphorylation activates CFTR, leading to the secretion of Cl⁻ ions into the intestinal lumen. This is followed by the paracellular movement of sodium and water, resulting in fluid secretion.[4]

The membrane targeting of cGKII via myristoylation is essential for its ability to activate CFTR effectively.[1]

Modulation of Neuronal Synaptic Plasticity

cGKII plays a significant role in the hippocampus, a brain region critical for learning and memory. It is involved in the trafficking of AMPA receptors (AMPARs), a key mechanism underlying long-term potentiation (LTP), a cellular correlate of memory formation.[5]

Mechanism:

-

Activation of NMDA receptors (NMDARs) leads to calcium influx and activation of neuronal nitric oxide synthase (nNOS).

-

nNOS produces nitric oxide (NO), a retrograde messenger that diffuses to the presynaptic terminal and also activates soluble guanylate cyclase (sGC) in the postsynaptic neuron.[6]

-

sGC activation increases cGMP levels, which in turn activates cGKII.[7]

-

Activated cGKII binds to and phosphorylates the AMPAR subunit GluR1 at Serine 845 (S845).[5][6]

-

Phosphorylation of GluR1 at S845 promotes its insertion into the neuronal plasma membrane at extrasynaptic sites and reduces its rate of endocytosis, increasing the number of surface receptors available to strengthen the synapse.[5][6]

This cascade enhances synaptic strength and is a crucial component of hippocampal plasticity.[5] Studies in cGKII knockout mice show significant spatial learning and memory deficits.[7][8]

Regulation of Bone Homeostasis

The NO/cGMP/cGKII signaling axis is a key regulator of bone remodeling and post-natal bone formation.[9] It responds to both mechanical and hormonal stimuli to maintain skeletal homeostasis.

Mechanism:

-

Mechanical loading or hormonal signals (e.g., estrogens) stimulate NO production in bone cells.

-

NO activates sGC, leading to increased cGMP levels and subsequent activation of cGKII.

-

cGKII signaling promotes osteoblast proliferation and enhances their survival by making them resistant to apoptosis.[9]

-

This pathway positively regulates Wnt/β-catenin signaling, a crucial pathway for skeletal development and homeostasis. cGKII can regulate the nuclear translocation of β-catenin.[9]

This cGKII-mediated activity leads to increased numbers of osteoblasts and higher bone formation rates, establishing cGKII as a critical anabolic regulator in the skeleton.[9][10]

Inhibition of Cancer Cell Signaling

In certain contexts, such as breast cancer cells, cGKII can act as a tumor suppressor by inhibiting growth factor-induced signaling pathways.

Mechanism:

-

Epidermal Growth Factor (EGF) binds to its receptor (EGFR), causing receptor dimerization and autophosphorylation.

-

Phosphorylated EGFR recruits adaptor proteins like Grb2 and Sos1, leading to the activation of Ras.

-

The Ras-MAPK cascade is initiated, leading to the sequential activation of MKK7, JNK, and the transcription factor c-Jun, promoting cell proliferation and survival.

-

Activation of cGKII (e.g., by the cGMP analog 8-pCPT-cGMP) efficiently blocks the initial EGF-induced phosphorylation of EGFR.[11]

-

By preventing EGFR activation, cGKII effectively shuts down the entire downstream MAPK/JNK pathway, reversing the pro-survival effects of EGF and promoting apoptosis.[11]

Quantitative Data Summary

The activity of cGKII is modulated by its affinity for cyclic nucleotides and its sensitivity to inhibitors. The following table summarizes key kinetic parameters for cGKII compared to its cGKI counterpart, using various cGMP analogs.

| Compound | Kinase Isoform | Parameter | Value (µM) | Reference |

| cGMP | cGKII | Kₐ | 0.36 | [12] |

| cGMP | cGKI | Kₐ | 0.11 | [12] |

| Sp-8-pCPT-cGMPS | cGKII | Kₐ | 0.016 | [12] |

| Sp-8-pCPT-cGMPS | cGKI | Kₐ | 0.005 | [12] |

| Rp-8-pCPT-cGMPS | cGKII | IC₅₀ | 0.16 | [12] |

| Rp-8-pCPT-cGMPS | cGKI | IC₅₀ | 18.3 | [12] |

Kₐ: Activation constant; the concentration required for half-maximal activation. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

In Vitro Kinase Assay for cGKII Activity

This protocol describes a method to measure the kinase activity of purified cGKII on a specific substrate using radiolabeled ATP.

Objective: To quantify the phosphorylation of a substrate by cGKII.

Materials:

-

Purified, active cGKII enzyme.

-

Purified substrate protein or peptide (e.g., a peptide containing the S845 region of GluR1).

-

5x Kinase Reaction Buffer: 250 mM HEPES (pH 7.4), 50 mM MgCl₂, 5 mM DTT.

-

10 mM ATP stock solution.

-

[γ-³²P]-ATP (10 mCi/mL).

-

cGMP stock solution (for activation).

-

Stop Solution: 4x Laemmli SDS-PAGE sample buffer.

-

P81 phosphocellulose paper or SDS-PAGE equipment.

-

Scintillation counter or phosphorimager.

Methodology:

-

Prepare Master Mix: On ice, prepare a reaction master mix. For a final reaction volume of 30 µL, this would include 6 µL of 5x Kinase Reaction Buffer, water, substrate (to final concentration, e.g., 5-10 µM), and cGMP (to final concentration, e.g., 1 µM).

-

Prepare Kinase: Dilute the purified cGKII enzyme to the desired concentration in a buffer on ice.

-

Initiate Reaction: Start the reaction by adding the diluted cGKII to the master mix, followed immediately by the addition of a mix of unlabeled ATP (to final concentration, e.g., 100 µM) and [γ-³²P]-ATP (~1 µCi per reaction).

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution. Boil the samples for 5 minutes if analyzing by SDS-PAGE.

-

Detection of Phosphorylation:

-

Method A (SDS-PAGE): Separate the reaction products on an SDS-PAGE gel. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.

-

Method B (Phosphocellulose Paper): Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper several times in phosphoric acid to remove unincorporated [γ-³²P]-ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Co-Immunoprecipitation (Co-IP) to Identify cGKII-Interacting Proteins

This protocol details the procedure for isolating cGKII and its binding partners from cell or tissue lysates.

Objective: To validate a known protein-protein interaction or identify novel binding partners of cGKII.

Materials:

-

Cells or tissue expressing cGKII.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

-

High-affinity, specific antibody against cGKII.

-

Isotype control IgG (e.g., rabbit IgG).

-

Protein A/G-conjugated agarose or magnetic beads.

-

Wash Buffer: Lysis buffer with lower detergent (e.g., 0.1% NP-40).

-

Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.

-

Equipment for Western blotting or mass spectrometry.

Methodology:

-

Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C. This step removes proteins that non-specifically bind to the beads or the control IgG. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the anti-cGKII antibody (or control IgG for the negative control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads.

-

For Western Blotting: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For Mass Spectrometry: Elute with a low pH buffer, followed by neutralization.

-

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry to identify the entire complex.

References

- 1. Membrane targeting of cGMP-dependent protein kinase is required for cystic fibrosis transmembrane conductance regulator Cl− channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalling by cGMP-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGMP-dependent protein kinase type II knockout mice exhibit working memory impairments, decreased repetitive behavior, and increased anxiety-like traits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cGMP-Dependent Protein Kinase Type II Knockout Mice Exhibit Working Memory Impairments, Decreased Repetitive Behavior, and Increased Anxiety-like Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGMP-dependent Protein Kinase-2 Regulates Bone Mass and Prevents Diabetic Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase G2 Is Essential for Skeletal Homeostasis and Adaptation to Mechanical Loading in Male but not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Type II cGMP-dependent protein kinase inhibits EGF-induced MAPK/JNK signal transduction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Physiological Roles and Mechanisms of cGMP-Dependent Protein Kinase II: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-dependent protein kinase II (PKG II) is a serine/threonine kinase that plays a pivotal role in a diverse range of physiological processes. As a key effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling cascade, PKG II is integral to the regulation of intestinal fluid and electrolyte homeostasis, endochondral ossification, renin secretion, and neuronal function, including the modulation of circadian rhythms and synaptic plasticity. This technical guide provides an in-depth exploration of the core physiological functions of PKG II, detailing its signaling pathways, substrate specificity, and the experimental methodologies used to elucidate its mechanisms of action. Quantitative data are systematically presented, and key signaling and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to cGMP-Dependent Protein Kinase II (PKG II)

PKG II is one of two major isoforms of cGMP-dependent protein kinase, encoded by the prkg2 gene.[1] Unlike the predominantly cytosolic PKG I, PKG II is typically anchored to the plasma membrane via N-terminal myristoylation.[2] This localization is critical for its interaction with membrane-associated substrates and signaling complexes. The activation of PKG II is dependent on the binding of intracellular cGMP, which is produced by guanylyl cyclases in response to upstream signals such as nitric oxide and natriuretic peptides.[3] PKG II activation constants (Ka) for cGMP are in the nanomolar range, indicating a high sensitivity to changes in intracellular cGMP levels.[4]

Each PKG II monomer consists of a regulatory and a catalytic domain. The regulatory domain contains two non-identical cGMP-binding sites. The binding of cGMP induces a conformational change that relieves the autoinhibition of the catalytic domain, enabling the phosphorylation of target proteins on serine and threonine residues.[2]

Core Physiological Functions and Signaling Pathways

Regulation of Intestinal Fluid and Electrolyte Secretion

PKG II is a crucial regulator of intestinal fluid secretion by modulating the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an apical membrane chloride channel.[5] The activation of PKG II in intestinal epithelial cells is primarily triggered by the binding of guanylin and uroguanylin to guanylate cyclase-C (GC-C), leading to increased intracellular cGMP.[6]

Signaling Pathway:

PKG II directly phosphorylates the regulatory (R) domain of CFTR, which increases its open probability and leads to the secretion of chloride ions into the intestinal lumen, followed by the osmotic movement of water.[6] This pathway is also exploited by heat-stable enterotoxins from bacteria like E. coli, which can lead to secretory diarrhea.[6]

Endochondral Ossification and Bone Growth

PKG II is a key signaling molecule in the process of endochondral ossification, which is essential for longitudinal bone growth.[1] It is highly expressed in chondrocytes of the growth plate. The signaling pathway is initiated by C-type natriuretic peptide (CNP), which binds to its receptor, natriuretic peptide receptor-B (NPR-B), a particulate guanylate cyclase.

Signaling Pathway:

References

- 1. Molecular properties and biological functions of cGMP-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances and new perspectives in targeting CFTR for therapy of cystic fibrosis and enterotoxin-induced secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers of AP-C1 for research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AP-C1, a potent inhibitor of cGMP-dependent protein kinase II (cGKII). This guide is intended for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in utilizing this compound as a research tool.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated significant potency in the inhibition of cGMP-dependent protein kinase II (cGKII). Its specificity makes it a valuable tool for investigating the physiological and pathological roles of the cGKII signaling pathway.

Commercial Suppliers

This compound is available for research purposes from various commercial suppliers. Researchers should verify the purity and quality of the compound from their chosen supplier.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Available Quantities |

| MedchemExpress | HY-153537 | >98% | 50 mg, 100 mg, 250 mg |

| TargetMol (via CymitQuimica) | TM-T82992 | Not Specified | Inquire |

Physicochemical and Biological Properties

This compound is characterized by the following properties:

Table 2: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | Not publicly available | |

| CAS Number | 2234280-26-1 | [1][2][3] |

| Molecular Formula | C₂₄H₂₃N₃O₂ | [2] |

| Molecular Weight | 385.46 g/mol | [2] |

| Mechanism of Action | Potent inhibitor of cGMP-dependent protein kinase II (cGKII) | [1][2][3][4][5][6] |

| pIC₅₀ | 6.5 | [1][2][3][4][5][6] |

| Biological Activity | Weakly inhibits cGKII-dependent anion secretion | [1][2][3][4][5][6] |

cGKII Signaling Pathway

The cGMP-dependent protein kinase II (cGKII) is a key component of the nitric oxide/cGMP signaling pathway. This pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the production of cyclic guanosine monophosphate (cGMP). cGMP then binds to and activates cGKII, which in turn phosphorylates a variety of downstream target proteins, modulating numerous cellular processes.

Caption: The cGKII signaling pathway, illustrating the activation cascade from nitric oxide to cellular responses and the point of inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for cGKII Inhibition

This protocol is a general guideline for assessing the inhibitory activity of this compound against cGKII in a cell-free system.

Materials:

-

Recombinant human cGKII

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide (e.g., a fluorescently labeled peptide with a cGKII recognition motif)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a microplate, add the cGKII enzyme to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Monitor the kinase activity by measuring the fluorescence signal at regular intervals.

-

Calculate the rate of substrate phosphorylation for each this compound concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Cell-Based Assay for cGKII Activity

This protocol provides a framework for evaluating the effect of this compound on cGKII activity within a cellular context.

Materials:

-

A suitable cell line expressing cGKII (e.g., HEK293T cells transiently or stably expressing cGKII)

-

Cell culture medium and supplements

-

A cGKII activator (e.g., 8-pCPT-cGMP)

-

This compound stock solution (in DMSO)

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-VASP, anti-VASP, etc.)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a cGKII activator for a predetermined time (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation of a known cGKII substrate (e.g., VASP) by Western blotting.

-

Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor like this compound.

Caption: A generalized workflow for the preclinical characterization of a novel kinase inhibitor.

Conclusion

This compound is a valuable research tool for the specific inhibition of cGKII. This guide provides essential information for its procurement and use in experimental settings. Researchers are encouraged to consult the primary literature for more detailed information and to optimize protocols for their specific experimental systems.

References

- 1. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

In-Depth Technical Review of cGMP-Dependent Protein Kinase II (cGKII) Inhibitors

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed literature review of inhibitors targeting cGMP-dependent protein kinase II (cGKII), a key serine/threonine kinase involved in a multitude of physiological processes. This document summarizes the current landscape of cGKII inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to facilitate research and development in this area.

Introduction to cGKII

Cyclic GMP-dependent protein kinases (cGKs) are principal downstream effectors of nitric oxide/cGMP and natriuretic peptide/cGMP signaling pathways.[1][2] Two distinct genes, prkg1 and prkg2, encode for cGKI and cGKII, respectively. While cGKI is predominantly found in smooth muscle, platelets, and specific neuronal regions, cGKII is highly expressed in the secretory epithelium of the small intestine, juxtaglomerular cells, adrenal cortex, chondrocytes, and the suprachiasmatic nucleus.[1][2] cGKII plays a crucial role in the regulation of intestinal fluid secretion, renin secretion, endochondral bone growth, and neuronal plasticity.[1][3][4] Its diverse physiological functions make it an attractive therapeutic target for a range of disorders.

cGKII Inhibitors: A Quantitative Overview

The development of potent and selective cGKII inhibitors has been a key focus for researchers aiming to dissect its physiological roles and explore its therapeutic potential. While many inhibitors target the broader family of cGMP-dependent protein kinases, efforts are ongoing to identify compounds with high selectivity for cGKII. The following table summarizes the available quantitative data for various classes of cGK inhibitors, with a focus on their activity against cGKII where data is available.

| Inhibitor Class | Compound | Target(s) | IC50 / Ki | Selectivity Notes | Reference(s) |

| Peptide-Based | DT-2 | PKG-Iα | Ki: 5.4 nM | Highly selective for PKG over PKA. | [5] |

| DT-3 | PKG | Ki: 0.8 nM | 20,000-fold more selective for PKG than PKA. | [5] | |

| Indole Carbazoles | KT5823 | PKG | Ki: 60 nM | Also inhibits PKA and PKC at higher concentrations. | [5] |

| Isoquinolinesulfonamides | H-89 | PKA, PKG | Ki: 48 nM (PKA), 31.7 nM (PKG) | Broad-spectrum kinase inhibitor. | [5] |

| H-7 | PKA, PKG, PKC | Ki: 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC) | Broad-spectrum kinase inhibitor. | [5] | |

| H-8 | PKA, PKG, PKC | Ki: 1.2 µM (PKA), 0.48 µM (PKG), 15 µM (PKC) | Broad-spectrum kinase inhibitor. | [5] | |

| Cyclic Nucleotide Analogs | Rp-8-Br-cGMPS | PKG | - | Competitive inhibitor at the cGMP-binding site. | [5] |

Note: Data specifically for cGKII inhibition is limited in publicly available literature. Much of the existing data pertains to the broader PKG family. Further research is needed to fully characterize the selectivity profiles of these inhibitors against cGKII versus cGKI isoforms.

Experimental Protocols for cGKII Inhibitor Characterization

The identification and characterization of novel cGKII inhibitors rely on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a specific substrate by cGKII.

Materials:

-

Recombinant human cGKII

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Substrate peptide (e.g., a synthetic peptide containing a cGKII consensus phosphorylation site)

-

[γ-³²P]ATP

-

ATP solution

-

Test inhibitor compounds

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant cGKII, and the substrate peptide.

-

Add the test inhibitor compound at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Phosphorylation Assay

This assay measures the ability of a test compound to inhibit cGKII-mediated phosphorylation of a downstream target in a cellular context.

Materials:

-

A suitable cell line endogenously or exogenously expressing cGKII and a known substrate (e.g., VASP).

-

Cell culture medium and supplements.

-

cGMP analog (e.g., 8-pCPT-cGMP) to activate cGKII.

-

Test inhibitor compounds.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Western blotting or ELISA reagents.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow.

-

Pre-treat the cells with various concentrations of the test inhibitor compound for a specific duration.

-

Stimulate the cells with a cGMP analog to activate cGKII for a defined period.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the phosphorylation status of the target protein (e.g., VASP) using Western blotting or ELISA with phospho-specific and total protein antibodies.

-

Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.

-

Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades involving cGKII and the workflows for inhibitor discovery can provide a clearer understanding of the underlying mechanisms and experimental strategies.

cGKII Signaling Pathway in Intestinal Epithelial Cells

The following diagram illustrates the signaling pathway leading to cGKII-mediated inhibition of the Na+/H+ exchanger 3 (NHE3) in intestinal epithelial cells, a process crucial for regulating fluid secretion.

Caption: cGKII-mediated inhibition of NHE3 in intestinal epithelial cells.

Experimental Workflow for cGKII Inhibitor Screening

This diagram outlines a typical high-throughput screening workflow for the identification and characterization of novel cGKII inhibitors.

Caption: A generalized workflow for cGKII inhibitor discovery and development.

Conclusion

The development of selective cGKII inhibitors holds significant promise for advancing our understanding of cGMP signaling and for the development of novel therapeutics. This technical guide provides a foundational resource for researchers in this field by consolidating available quantitative data, outlining key experimental protocols, and visualizing the complex biological context in which cGKII operates. Future research efforts should focus on the discovery of more potent and selective cGKII inhibitors and the detailed characterization of their mechanisms of action in various disease models.

References

- 1. The cGMP-Dependent Protein Kinase II Is an Inhibitory Modulator of the Hyperpolarization-Activated HCN2 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic GMP kinase II (cGKII) inhibits NHE3 by altering its trafficking and phosphorylating NHE3 at three required sites: identification of a multifunctional phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cGMP-dependent Protein Kinase-2 Regulates Bone Mass and Prevents Diabetic Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AP-C1 (Hypothetical AP-1 Inhibitor)

Note on Nomenclature: The term "AP-C1" does not correspond to a standard, widely recognized molecule in cell biology research. This document assumes "this compound" is a hypothetical small molecule inhibitor of the Activator Protein-1 (AP-1) transcription factor . The following application notes and protocols are based on the established principles of studying AP-1 signaling and its inhibition.

Introduction to AP-1 Signaling and the Role of this compound

Activator Protein-1 (AP-1) is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] AP-1 is typically a heterodimer composed of proteins from the Jun and Fos families.[3] Its activity is induced by various extracellular stimuli such as growth factors, cytokines, and cellular stress, which activate upstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38).[4] Upon activation, AP-1 binds to specific DNA sequences in the promoter or enhancer regions of its target genes, thereby controlling their expression.[3]

Dysregulation of the AP-1 signaling pathway is implicated in numerous pathologies, including cancer, where it can drive tumor progression, metastasis, and drug resistance.[3][5] Consequently, AP-1 has emerged as a promising target for therapeutic intervention.[1][6]

This compound is a potent and selective small molecule inhibitor designed to suppress AP-1 activity. It functions by preventing the binding of the AP-1 dimer to its DNA consensus sequence, thereby blocking the transcription of AP-1 target genes.[7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects and therapeutic potential.

AP-1 Signaling Pathway

The diagram below illustrates the canonical AP-1 signaling pathway, which is initiated by extracellular signals and culminates in the transcriptional regulation of target genes. This compound acts at the final step, preventing the AP-1 complex from binding to DNA.

Data Presentation: Effects of this compound

The following tables summarize representative data from experiments conducted with this compound in a human cancer cell line (e.g., MDA-MB-231 breast cancer cells).

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) ± SD | IC₅₀ (µM) |

|---|---|---|

| 0 (Vehicle) | 100 ± 4.5 | \multirow{6}{*}{12.5} |

| 1 | 95.2 ± 5.1 | |

| 5 | 75.6 ± 3.8 | |

| 10 | 58.1 ± 4.2 | |

| 25 | 22.4 ± 2.9 | |

| 50 | 8.7 ± 1.5 |

Cells were treated for 48 hours.

Table 2: Inhibition of AP-1 Transcriptional Activity (Luciferase Reporter Assay)

| Treatment | Normalized Luciferase Activity (RLU) ± SD | % Inhibition |

|---|---|---|

| Untreated Control | 1.0 ± 0.1 | - |

| PMA (100 nM) | 15.4 ± 1.2 | 0 |

| PMA + this compound (1 µM) | 11.2 ± 0.9 | 27.3 |

| PMA + this compound (5 µM) | 6.8 ± 0.7 | 55.8 |

| PMA + this compound (10 µM) | 3.1 ± 0.4 | 79.9 |

Cells were stimulated with Phorbol 12-myristate 13-acetate (PMA) to induce AP-1 activity.

Table 3: Downregulation of AP-1 Target Gene Expression (qRT-PCR) | Treatment | Relative mRNA Expression (Fold Change) ± SD | | :--- | :--- | | | Cyclin D1 | MMP-9 | | Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | | this compound (10 µM) | 0.45 ± 0.08 | 0.38 ± 0.06 | Cells were treated for 24 hours.

Experimental Protocols

General Cell Culture and Treatment with this compound

-

Cell Line: Select a cell line relevant to your research question (e.g., HeLa, MDA-MB-231, A549).

-

Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plating: Seed cells in appropriate culture vessels (e.g., 96-well, 12-well, or 6-well plates) and allow them to adhere and reach 60-70% confluency before treatment.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for the time specified in the respective assay protocols.

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control.

-

Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express results as a percentage of the vehicle-treated control.

Protocol: AP-1 Luciferase Reporter Assay

This assay quantifies AP-1 transcriptional activity.

-

Transfection: Co-transfect cells in a 24-well plate with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Recovery: Allow cells to recover for 24 hours post-transfection.

-

Pre-treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulation: Induce AP-1 activity by adding a stimulant such as PMA (100 nM) or TNF-α (20 ng/mL) to the wells.

-

Incubation: Incubate for 6-8 hours.[8]

-

Lysis: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.

-

Measurement: Measure both Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

-

Analysis: Normalize the AP-1 reporter (Firefly) activity to the control (Renilla) activity.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the mRNA levels of AP-1 target genes.

-

Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle for 24 hours.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the gene of interest (e.g., CCND1, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system.

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating the efficacy of the this compound inhibitor in a cell-based cancer model.

References

- 1. What are AP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. AP-1 transcription factor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The potential of activator protein 1 (AP-1) in cancer targeted therapy [frontiersin.org]

- 4. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Small Molecules Inhibiting Activator Protein-1 DNA Binding Probed with Induced Fit Docking and Metadynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

Application Notes: A Novel Protocol for the Inhibition of cGMP-Dependent Protein Kinase II (cGKII) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-dependent protein kinase II (cGKII), also known as protein kinase G II (PKGII), is a serine/threonine kinase that plays a crucial role in various physiological processes. As a key downstream effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, cGKII is involved in the regulation of intestinal secretion, bone growth, and neuronal function.[1][2] The development of specific inhibitors for cGKII is of significant interest for dissecting its cellular functions and for potential therapeutic applications. These application notes provide a detailed protocol for utilizing a novel inhibitor to selectively target and inhibit cGKII activity, enabling researchers to probe its role in cellular signaling cascades.

Data Presentation: Inhibitor Efficacy

The inhibitory potential of a selective cGKII inhibitor can be quantified through various biochemical and cell-based assays. The data presented below is a representative example of the expected performance of a potent cGKII inhibitor.

| Parameter | Value | Assay Condition |

| IC50 | 25 nM | In vitro kinase assay with purified human recombinant cGKII |

| Ki | 15 nM | ATP-competitive inhibition determined by Michaelis-Menten kinetics |

| Cellular Potency (EC50) | 200 nM | Inhibition of VASP phosphorylation at Ser239 in response to 8-pCPT-cGMP stimulation in HEK293 cells overexpressing cGKII |

| Selectivity | >100-fold vs. cGKI | As determined by a panel of kinase selectivity assays |

| Selectivity | >500-fold vs. PKA, PKC | As determined by a panel of kinase selectivity assays |

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving cGKII. Activation of soluble guanylate cyclase (sGC) by nitric oxide (NO) leads to the production of cGMP. cGMP then binds to and activates cGKII, which in turn phosphorylates downstream target proteins, leading to various cellular responses. The inhibitor detailed in this protocol acts by blocking the catalytic activity of cGKII.

Caption: cGKII signaling pathway and point of inhibition.

Experimental Protocols

In Vitro cGKII Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified cGKII.

Materials:

-

Purified, active human recombinant cGKII

-

Fluorescently labeled peptide substrate (e.g., a derivative of a known cGKII substrate)

-

Adenosine triphosphate (ATP)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

Test inhibitor compound (dissolved in DMSO)

-

384-well microplate, black, low-volume

-

Plate reader capable of measuring fluorescence polarization or similar technology

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

-

In the microplate, add 2 µL of the diluted inhibitor or DMSO (for control wells).

-

Add 10 µL of a solution containing the cGKII enzyme and the fluorescent peptide substrate in assay buffer.

-

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for cGKII to ensure sensitive detection of competitive inhibitors.

-

Incubate the plate at 30°C for 60 minutes. The reaction time may need optimization based on enzyme activity.

-

Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

-

Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot Assay for cGKII Activity

This protocol assesses the ability of an inhibitor to block cGKII activity in a cellular context by measuring the phosphorylation of a downstream target, such as Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

-

HEK293 cells stably overexpressing human cGKII

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

8-pCPT-cGMP (a cell-permeable cGMP analog)

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-VASP (Ser239), anti-VASP, anti-GAPDH

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed the cGKII-expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test inhibitor (or DMSO as a vehicle control) for 1 hour.

-

Stimulate the cells with 100 µM 8-pCPT-cGMP for 15 minutes to activate cGKII.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with anti-VASP and anti-GAPDH antibodies.

-

Quantify the band intensities and determine the concentration-dependent inhibition of VASP phosphorylation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing a novel cGKII inhibitor.

Caption: General workflow for cGKII inhibitor characterization.

References

Application Notes and Protocols for Studying Smooth Muscle Relaxation Using AP-C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-C1 is a novel small molecule compound that has demonstrated potent smooth muscle relaxant properties in preliminary studies. These application notes provide an overview of the proposed mechanism of action of this compound and detailed protocols for its use in in vitro and ex vivo studies of smooth muscle relaxation. The information is intended to guide researchers in designing and executing experiments to further characterize the pharmacological profile of this compound and explore its therapeutic potential in conditions associated with smooth muscle hypercontractility, such as hypertension, asthma, and gastrointestinal disorders.

Proposed Mechanism of Action

While the precise molecular targets of this compound are still under investigation, current evidence suggests that its relaxant effects on smooth muscle are primarily mediated through the modulation of intracellular cyclic nucleotide signaling pathways. It is hypothesized that this compound either directly activates adenylyl cyclase or guanylyl cyclase, or inhibits phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), respectively.[1][2] Both cAMP and cGMP are key second messengers that promote smooth muscle relaxation through a cascade of downstream events, including the activation of protein kinases (PKA and PKG), which in turn leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium.[1][2][3][4][5]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Experimental Protocols

The following protocols are designed to assess the smooth muscle relaxant effects of this compound.

Isolated Organ Bath Assay for Vascular Smooth Muscle Relaxation

This protocol is used to evaluate the effect of this compound on the contractility of isolated arterial rings, a classic ex vivo model for studying vascular smooth muscle function.

Experimental Workflow Diagram

Caption: Workflow for the isolated organ bath assay.

Materials and Reagents:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

Sodium Nitroprusside (SNP)

-

Dimethyl sulfoxide (DMSO)

-

Isolated tissue bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a rat or mouse according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an isolated tissue bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Viability Check:

-

Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, assess endothelium integrity by adding a single dose of acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium.

-

Wash the rings and allow them to return to baseline.

-

-

Concentration-Response Curve:

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize between additions.

-

Record the isometric tension continuously.

-

A vehicle control (DMSO) should be run in parallel.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for this compound.

-

Quantitative Data Summary

| Compound | EC50 (µM) | Emax (%) |

| This compound | [Insert experimental value] | [Insert experimental value] |

| Sodium Nitroprusside (Positive Control) | [Insert experimental value] | [Insert experimental value] |

Intracellular Calcium Measurement in Cultured Smooth Muscle Cells

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound in cultured vascular smooth muscle cells (VSMCs).

Experimental Workflow Diagram

Caption: Workflow for intracellular calcium measurement.

Materials and Reagents:

-

Cultured vascular smooth muscle cells (VSMCs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Angiotensin II

-

This compound

-

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

-

Cell Culture:

-

Culture VSMCs in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells on glass coverslips and allow them to adhere and grow to 70-80% confluency.

-

-

Fluorescent Dye Loading:

-

Wash the cells with HBSS.

-

Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS for 45-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification for 20-30 minutes.

-

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS at 37°C.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Stimulate the cells with a contractile agonist such as angiotensin II (e.g., 100 nM) to induce an increase in [Ca2+]i.

-

Once a stable elevated calcium level is achieved, add this compound to the perfusion solution.

-

Continue to record the fluorescence ratio.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio.

-

Convert the ratio to [Ca2+]i using the Grynkiewicz equation.

-

Quantify the effect of this compound on both the peak and sustained phases of the calcium response.

-

Quantitative Data Summary

| Treatment | Baseline [Ca2+]i (nM) | Peak [Ca2+]i after Agonist (nM) | [Ca2+]i after this compound (nM) |

| Vehicle Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions and concentrations based on their specific experimental setup and cell/tissue types. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. Towards an understanding of the mechanism of action of cyclic AMP and cyclic GMP in smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

Application Notes and Protocols for Investigating Synaptic Plasticity with AP-C1 (APP-C99 Fragment)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-terminal fragment of the Amyloid Precursor Protein (APP), specifically the 99-amino acid fragment known as C99 (and interchangeably referred to as AP-C1 in this context), has emerged as a critical tool for investigating the molecular mechanisms underlying synaptic dysfunction, particularly in the context of Alzheimer's Disease (AD). Accumulation of C99 within neurons is increasingly recognized as an early pathological event that contributes to synaptic deficits, independent of extracellular amyloid-beta (Aβ) plaques.[1] These application notes provide a comprehensive overview of the use of C99 as a tool to model and study synaptic plasticity, with detailed protocols for relevant experiments.

Application Notes

The primary application of utilizing the C99 fragment in research is to dissect its specific contribution to the impairment of synaptic plasticity, a cellular correlate of learning and memory. Studies using transgenic mouse models that accumulate C99 have demonstrated its role in deficits in long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission.[2]

Key Applications:

-

Modeling Early-Stage Alzheimer's Disease: Transgenic animal models with elevated C99 levels, such as the 2xTgAD (APPswe, TauP301L) and 3xTgAD (APPswe, TauP301L, PS1M146V) mice, recapitulate the early synaptic deficits observed in AD, allowing for the study of disease mechanisms before the widespread formation of amyloid plaques.[2][3]

-

Investigating Aβ-Independent Neurotoxicity: By comparing models that accumulate C99 with and without significant Aβ deposition, researchers can isolate the pathological effects directly attributable to the C99 fragment.[1]

-

Screening Therapeutic Compounds: Cellular and animal models exhibiting C99-induced synaptic dysfunction serve as valuable platforms for screening novel therapeutic agents aimed at mitigating these early synaptic impairments.

-

Elucidating Molecular Pathways: The study of C99's impact on synaptic function helps to unravel the complex signaling cascades that link APP metabolism to synaptic integrity, including pathways involving cholesterol homeostasis and lysosomal-autophagic function.[1][4]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of C99 accumulation on synaptic plasticity.

Table 1: Effect of C99 Accumulation on Long-Term Potentiation (LTP) in Transgenic Mice

| Mouse Model | Age | Brain Region | LTP Induction Protocol | Measurement | Result | Reference |